Ethyl [6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate
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Overview
Description
Ethyl N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-3-bromo-4-chloropyridine with ethyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Ethyl N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with applications in medicinal chemistry.
Uniqueness
Ethyl N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C16H12Br2ClN3O2 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
ethyl N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C16H12Br2ClN3O2/c1-2-24-16(23)21-15-13(9-3-5-11(19)6-4-9)20-14-12(18)7-10(17)8-22(14)15/h3-8H,2H2,1H3,(H,21,23) |
InChI Key |
RSDMWNQEAVPPIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=C(C=C2Br)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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